molecular formula C22H22N4O4S B2374271 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899944-56-0

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2374271
CAS No.: 899944-56-0
M. Wt: 438.5
InChI Key: YFGRALVECGRBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Thieno[3,4-c]pyrazole derivatives have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Antioxidant
  • Anticancer
  • Fungicidal
  • Antiviral .

The specific compound has been synthesized and evaluated for its biological properties, particularly its antioxidant activity and potential effects on cellular models.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole compounds can act as antioxidants. For instance, studies have shown that these compounds mitigate oxidative stress caused by toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus. The protective effect was assessed through the observation of erythrocyte alterations, where treated groups exhibited significantly fewer malformations compared to control groups exposed solely to the toxin .

Anticancer Properties

Thieno[3,4-c]pyrazoles have also been investigated for their anticancer properties. A notable study highlighted their role as inhibitors of specific kinases involved in cancer progression. These compounds demonstrated efficacy in reducing cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Study on Antioxidant Effects

In a controlled study involving Clarias gariepinus, the effects of this compound were evaluated against oxidative damage induced by 4-nonylphenol. The results indicated:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04
Compound (8)29.1 ± 3.05

The data demonstrates that the compound significantly reduced the percentage of altered erythrocytes compared to the control group exposed to the toxin alone .

Anticancer Activity Assessment

Another study focused on the anticancer potential of thieno[3,4-c]pyrazole derivatives revealed that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance potency .

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-31(29,30)13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRALVECGRBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.